4-(1H-indol-3-yl)pyrimidin-2-amine

ALK5 TGF-β signaling Kinase inhibition

Kinase researchers frequently encounter uncharacterized scaffolds that produce confounding off-target effects, wasting resources and compromising data integrity. 4-(1H-Indol-3-yl)pyrimidin-2-amine (Meridianin G) resolves this as a fully characterized indolyl-pyrimidine core with documented pharmacology: • Weak ALK5 inhibitor (IC50 = 2.08 μM) - validated negative control for potent ALK5 assays (e.g., SB-431542, IC50 = 94 nM) • Co-crystal structure with human CLK1 available (PDB 7O9Y) enabling rational structure-based design • Low MW (210.23 g/mol) & favorable XLogP3 (1.6) - minimal scaffold ideal for SAR exploration Supplied with full QC documentation. Standard global shipping for R&D use.

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
CAS No. 289628-76-8
Cat. No. B1223025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-indol-3-yl)pyrimidin-2-amine
CAS289628-76-8
Synonymsmeridianin G
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3)N
InChIInChI=1S/C12H10N4/c13-12-14-6-5-11(16-12)9-7-15-10-4-2-1-3-8(9)10/h1-7,15H,(H2,13,14,16)
InChIKeyQNMZWFNNJMGJPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-indol-3-yl)pyrimidin-2-amine (CAS 289628-76-8): Baseline Characterization of an Indolyl-Pyrimidine Kinase Scaffold


4-(1H-indol-3-yl)pyrimidin-2-amine (CAS 289628-76-8) is a heterocyclic organic compound comprising a 2-aminopyrimidine core fused via the 4-position to an indole moiety. This indolyl-pyrimidine skeleton constitutes the pharmacophoric core of the marine alkaloid family meridianins (e.g., meridianin G) [1] and serves as a privileged scaffold for the design of ATP-competitive kinase inhibitors targeting a spectrum of enzymes including TGF-β type I receptor (ALK5), cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK3), and the dual-specificity kinase CLK1 [2][3].

Minimal indolyl-pyrimidine scaffold for kinase inhibitor SAR exploration
Low-affinity ALK5 ligand suitable as negative control or pathway probe
Co-crystal structure with CLK1 supports structure-guided optimization

Why a Generic Indolyl-Pyrimidine Substitution Fails: Context-Dependent Kinase Selectivity and Scaffold Limitations of 4-(1H-indol-3-yl)pyrimidin-2-amine Analogs


The biological activity of 4-(1H-indol-3-yl)pyrimidin-2-amine and its derivatives is exquisitely sensitive to even subtle structural modifications. While the unsubstituted core exhibits weak ALK5 inhibition (IC50 = 2.08 μM) [1], the addition of a bromine atom at the indole C6-position (meridianin D) yields comparable potency (IC50 = 2.50 μM) [2], yet further derivatization—such as incorporation of a 2-[4-(4-aminopiperidin-1-yl)-2-methoxyanilino]-5-chloropyrimidin-4-yl group (AZD3463)—dramatically shifts selectivity toward ALK and IGF1R with sub-nanomolar affinity (Ki = 0.75 nM) [3]. Consequently, interchanging in-class compounds without experimental validation risks erroneous target engagement and off-target confounding, particularly given the promiscuous kinase-binding profile of the indolyl-pyrimidine chemotype.

Target4-(1H-indol-3-yl)pyrimidin-2-amine
SubstituteMeridianin D (C6-bromo analog)
Halogen substitution may not enhance ALK5 potency but can shift polypharmacology profile beyond the indolyl-pyrimidine core.
TargetUnsubstituted core
SubstituteAZD3463 (extended substitution)
Drastic selectivity shift toward ALK/IGF1R with sub-nanomolar affinity; off-target kinase confounding likely.
TargetParent scaffold
SubstituteDerivative B5 (amide elaboration)
Acquisition of de novo CTSL inhibition and cytokine-suppressive activity not shared by the parent scaffold limits direct comparison.

Quantitative Differentiation Guide for 4-(1H-indol-3-yl)pyrimidin-2-amine (289628-76-8): Head-to-Head and Cross-Study Comparator Data


ALK5 Inhibitory Potency of 4-(1H-indol-3-yl)pyrimidin-2-amine vs. SB-431542: A Direct Quantitative Comparison

In a cell-based assay measuring inhibition of TGFβ-induced downstream transcriptional activation of ALK5 expressed in CHO-HIR cells, 4-(1H-indol-3-yl)pyrimidin-2-amine exhibited an IC50 of 2.08 μM (2080 nM) [1]. In contrast, the benchmark ALK5 inhibitor SB-431542 demonstrates an IC50 of 94 nM under comparable cell-free enzymatic conditions [2].

ALK5 Potency vs. SB-431542
Cross-study comparable
Target
IC50 = 2080 nM
SB-431542
IC50 = 94 nM
~22-fold less potent
Defines compound as weak ALK5 ligand for negative control or SAR scaffold use.
Cell-based transcriptional vs. cell-free enzymatic assay context.
ALK5 TGF-β signaling Kinase inhibition

Physicochemical Differentiation: Lower Molecular Weight and Lipophilicity of 4-(1H-indol-3-yl)pyrimidin-2-amine vs. SB-431542

4-(1H-indol-3-yl)pyrimidin-2-amine possesses a molecular weight of 210.23 g/mol and a calculated XLogP3-AA of 1.6 [1]. In comparison, the potent ALK5 inhibitor SB-431542 has a molecular weight of 384.4 g/mol and a higher topological polar surface area (103.1 Ų) [2].

Physicochemical Profile
Cross-study comparable
Target
MW 210.23 g/mol; XLogP3 1.6
SB-431542
MW 384.4 g/mol; TPSA 103.1 Ų
45% lower MW, reduced TPSA
Lower MW and lipophilicity may improve ligand efficiency and reduce off-target promiscuity.
Calculated properties; experimental validation advised.
Physicochemical properties Lipophilicity Drug-likeness

Structural Biology Insight: Co-crystal Structure of 4-(1H-indol-3-yl)pyrimidin-2-amine Bound to Human CLK1 (PDB 7O9Y) Reveals Distinct Binding Mode

The crystal structure of di-phosphorylated human CLK1 in complex with 4-(1H-indol-3-yl)pyrimidin-2-amine has been solved at 1.66 Å resolution (PDB 7O9Y) [1]. The ligand occupies the ATP-binding pocket, with the indole moiety forming key hydrophobic interactions and the 2-aminopyrimidine engaging hinge residues. This binding mode is distinct from that of known CLK1 inhibitors such as TG003, which exhibit a different orientation of the heteroaromatic core.

CLK1 Co-crystal Structure
Reported
PDB 7O9Y, 1.66 Å resolution
Supports structure-guided optimization of CLK1-targeted compounds.
Binding mode distinct from TG003.
CLK1 Crystal structure Kinase binding mode

Scaffold Versatility: 4-(1H-indol-3-yl)pyrimidin-2-amine as a Minimal Core for Derivative Optimization Leading to B5 (CTSL IC50 = 5.52 μM)

The unsubstituted 4-(1H-indol-3-yl)pyrimidin-2-amine scaffold has been elaborated into N-(3-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)amide derivatives. Among these, compound B5 exhibited potent anti-inflammatory activity, inhibiting cathepsin L (CTSL) enzymatic activity with an IC50 of 5.52 μM and suppressing LPS-induced IL-6 and IL-8 production with IC50 values of 2.51 μM and 1.15 μM, respectively, in HBE cells [1]. In contrast, the parent 4-(1H-indol-3-yl)pyrimidin-2-amine lacks reported CTSL inhibitory activity.

Scaffold Derivatization
Class-level inference
Parent Scaffold
No CTSL inhibition reported
Derivative B5
CTSL IC50 5.52 μM; IL-6 IC50 2.51 μM; IL-8 IC50 1.15 μM
Scaffold derivatization can introduce orthogonal bioactivities not present in the core.
Anti-inflammatory endpoints from LPS-challenged HBE cells.
Medicinal chemistry Scaffold optimization Anti-inflammatory

Selectivity Profile: 4-(1H-indol-3-yl)pyrimidin-2-amine as a Structurally Related Negative Control with Exquisite Kinome-wide Selectivity in PIKfyve Studies

In a designed library of indolyl pyrimidinamines, a structurally related analog (compound 30) was characterized as a negative control that completely lacks PIKfyve inhibitory activity while exhibiting exquisite selectivity when profiled broadly across the kinome [1]. In contrast, the potent PIKfyve chemical probe (compound 17) from the same series displays an IC50 of 0.82 nM for PIKfyve [2].

PIKfyve Selectivity Control
Class-level inference
Analog (Compound 30)
No PIKfyve inhibition
Probe Compound 17
PIKfyve IC50 0.82 nM
Exquisite kinome selectivity supports negative control for PIKfyve deconvolution studies.
Based on closely related indolyl pyrimidinamine analog.
PIKfyve Chemical probe Kinase selectivity

Procurement-Driven Application Scenarios for 4-(1H-indol-3-yl)pyrimidin-2-amine (289628-76-8)


Use as a Negative Control or Minimal Scaffold in ALK5/TGF-β Signaling Studies

Given its weak ALK5 inhibitory potency (IC50 = 2.08 μM) [1], 4-(1H-indol-3-yl)pyrimidin-2-amine is optimally employed as a negative control or a low-affinity probe in assays where potent ALK5 inhibitors (e.g., SB-431542, IC50 = 94 nM) are used to validate target engagement. Its low molecular weight (210.23 g/mol) and favorable lipophilicity (XLogP3 = 1.6) further recommend it as a minimal scaffold for SAR exploration [2].

Structure-Guided Optimization of CLK1-Targeting Therapeutics

The availability of a high-resolution co-crystal structure with human CLK1 (PDB 7O9Y) [3] enables structure-based drug design campaigns. Researchers can utilize this structural information to rationally modify the indolyl-pyrimidine core to enhance affinity and selectivity for CLK1, a kinase implicated in alternative splicing regulation and viral infection.

Medicinal Chemistry Starting Point for Anti-inflammatory Lead Discovery

The 4-(1H-indol-3-yl)pyrimidin-2-amine scaffold has been successfully elaborated into derivatives such as B5, which exhibits potent inhibition of cathepsin L (CTSL, IC50 = 5.52 μM) and suppresses pro-inflammatory cytokine production (IL-6 IC50 = 2.51 μM; IL-8 IC50 = 1.15 μM) [4]. This demonstrates the core's utility as a validated starting point for developing novel anti-inflammatory agents.

Deconvolution of PIKfyve-Dependent Cellular Processes Using Exquisitely Selective Negative Controls

Indolyl pyrimidinamine analogs structurally related to 4-(1H-indol-3-yl)pyrimidin-2-amine have been characterized as exquisitely selective negative controls that lack PIKfyve inhibitory activity [5]. This class of compounds is essential for accurately attributing phenotypic effects to PIKfyve inhibition in virology and cell biology studies, particularly in β-coronavirus lifecycle research.

Application
Selection Property
Validation Focus
ALK5/TGF-β signaling research
Low-affinity ALK5 ligand; minimal scaffold for negative control
Target engagement validation with potent ALK5 inhibitors
CLK1 kinase inhibitor optimization
Co-crystal structure available (PDB 7O9Y)
Structure-guided derivatization and selectivity profiling
Inflammatory mediator lead discovery
Scaffold amenable to functionalization for orthogonal activity
CTSL inhibition and cytokine suppression endpoints in cell models
PIKfyve-mediated cellular process studies
Structurally related negative control with kinome-wide selectivity
Phenotypic effect attribution in β-coronavirus lifecycle models

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